molecular formula C6H11ClFN B6295039 6-Fluoro-1-azaspiro[3.3]heptane hydrochloride CAS No. 2306261-82-3

6-Fluoro-1-azaspiro[3.3]heptane hydrochloride

Cat. No.: B6295039
CAS No.: 2306261-82-3
M. Wt: 151.61 g/mol
InChI Key: JPFFRERFBICJRG-UHFFFAOYSA-N
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Description

6-Fluoro-1-azaspiro[3.3]heptane hydrochloride is a chemical compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure, which means that two rings are connected through a single atom. The presence of a fluorine atom in the structure enhances its chemical properties, making it a valuable compound in various fields of research and industry.

Safety and Hazards

The safety information available indicates that 6-Fluoro-1-azaspiro[3.3]heptane hydrochloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1-azaspiro[3.3]heptane hydrochloride typically involves a multi-step process. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate (ClO₂S NCO) to form spirocyclic β-lactams. The β-lactam ring is then reduced using alane (AlH₃) to produce the desired azaspiro compound .

Industrial Production Methods

On an industrial scale, the synthesis can be optimized for higher yields and scalability. The process involves the use of large-scale reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations. The final product is often purified using techniques like crystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-azaspiro[3.3]heptane hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Fluoro-1-azaspiro[3.3]heptane hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure of piperidine.

    Medicine: Explored for its potential therapeutic properties, including its use in anesthetics and other pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-1-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets. The compound can act as a bioisostere, replacing piperidine in various bioactive molecules. This substitution can enhance the lipophilicity and metabolic stability of the target compounds, leading to improved pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-1-azaspiro[3.3]heptane hydrochloride stands out due to the presence of the fluorine atom, which imparts unique chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications, particularly in drug design and development .

Properties

IUPAC Name

6-fluoro-1-azaspiro[3.3]heptane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN.ClH/c7-5-3-6(4-5)1-2-8-6;/h5,8H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFFRERFBICJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12CC(C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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